

Spectroscopic Characterization of 1-(3,4-Difluorophenyl)ethylamine: A Technical Guide

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Compound of Interest

Compound Name:	[1-(3,4-Difluorophenyl)ethyl] (methyl)amine
CAS No.:	929972-66-7
Cat. No.:	B3019996

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Executive Summary

1-(3,4-Difluorophenyl)ethylamine (CAS: 321318-17-6 for S-isomer, 3815974 for racemate) is a primary chiral amine frequently employed as a pharmacophore in drug discovery. It serves as a key intermediate in the synthesis of bioactive compounds targeting GPCRs and kinases. Due to the presence of the 3,4-difluorophenyl moiety, this compound exhibits unique electronic properties and metabolic stability compared to its non-fluorinated analogs.

This guide provides a comprehensive framework for the spectroscopic validation of this compound, focusing on NMR splitting patterns induced by fluorine coupling, mass spectrometric fragmentation, and chiral purity assessment.

Physicochemical Profile

Before spectroscopic analysis, the bulk physicochemical properties must be verified to ensure sample integrity.

Property	Value / Description	Notes
Molecular Formula	C ₈ H ₉ F ₂ N	
Molecular Weight	157.16 g/mol	Monoisotopic Mass: 157.07
Physical State	Colorless to pale yellow liquid	Amine odor
Boiling Point	186.1°C (at 760 mmHg)	
Density	1.163 g/cm ³	Higher than non-fluorinated analog (~0.[1]94)
Solubility	Soluble in MeOH, DCM, DMSO	Forms stable HCl salt (Solid)

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For 1-aryl-ethylamines, the fragmentation is dominated by

-cleavage.

Fragmentation Pathway

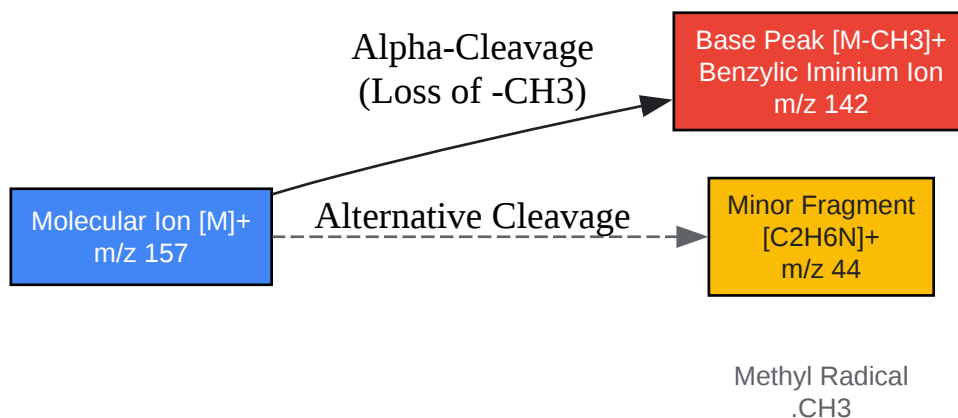
The ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the amine, resulting in a resonance-stabilized iminium ion.

Key Diagnostic Ions (EI, 70 eV):

- m/z 157 [M]⁺: Molecular ion (typically weak to moderate intensity).
- m/z 142 [M - 15]⁺: Base Peak. Loss of the methyl group () via -cleavage. This is characteristic of 1-substituted ethylamines where the benzylic fragment is stabilized.
- m/z 125 [M - 32]⁺: Loss of hydrazine/amine fragments (less common).

- m/z 44 $[C_2H_6N]^+$: The ethylamine fragment (minor peak in benzylic systems, dominant in aliphatic amines).

Visualization: Fragmentation Mechanism



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Figure 1: Primary fragmentation pathway showing the dominance of methyl group loss to form the stabilized benzylic cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two fluorine atoms at the 3 and 4 positions introduces complex spin-spin coupling (

and

), which is the definitive fingerprint for this molecule.

NMR (400 MHz, $CDCl_3$)

The aromatic region is non-first-order due to the overlap of coupling constants (

and

).

Shift (, ppm)	Multiplicity	Integral	Assignment	Coupling Interpretation
1.35 - 1.45	Doublet ()	3H		Hz (Coupling to methine proton)
1.80 - 2.20	Broad Singlet ()	2H		Exchangeable with D ₂ O; shift varies with concentration
4.10 - 4.20	Quartet ()	1H		Benzylic methine. Hz.
6.95 - 7.05	Multiplet ()	1H	Ar-H (H6)	Couples to H5 (ortho) and F (long range).
7.08 - 7.20	Multiplet ()	2H	Ar-H (H2, H5)	H5: Large (ortho) and . H2: (ortho to F3) and (meta).

Note on Aromatic Splitting: Unlike simple phenyl rings, the 3,4-difluoro substitution pattern creates a complex "roofing" effect. H5 (adjacent to F4 and H6) typically appears as a pseudo-quartet or complex multiplet due to

and

NMR (100 MHz, CDCl₃)

Carbon signals will appear as doublets (

) or doublets of doublets (

) due to

coupling.

- Aliphatic:

(CH₃),

(CH-NH₂).

- Aromatic C-F (C3, C4):

ppm. Large coupling constants (

). Appears as

.

- Aromatic C-H:

ppm. Smaller couplings (

,

).

- Quaternary C1:

ppm (

,

).

NMR (376 MHz, CDCl₃)

- Two distinct signals in the range of -135 to -142 ppm.
- They will appear as multiplets due to mutual F-F coupling () and F-H coupling.

Infrared (IR) Spectroscopy

IR confirms the functional groups, particularly the primary amine and the fluoro-aromatic system.

- 3300 - 3400 cm^{-1} : N-H stretching (weak doublet for primary amine).
- 2850 - 2970 cm^{-1} : C-H stretching (aliphatic).
- 1500 - 1600 cm^{-1} : C=C aromatic ring stretching.
- 1200 - 1250 cm^{-1} : C-F stretching (Strong, broad band). Diagnostic.
- 800 - 900 cm^{-1} : C-H out-of-plane bending (1,2,4-trisubstituted benzene pattern).

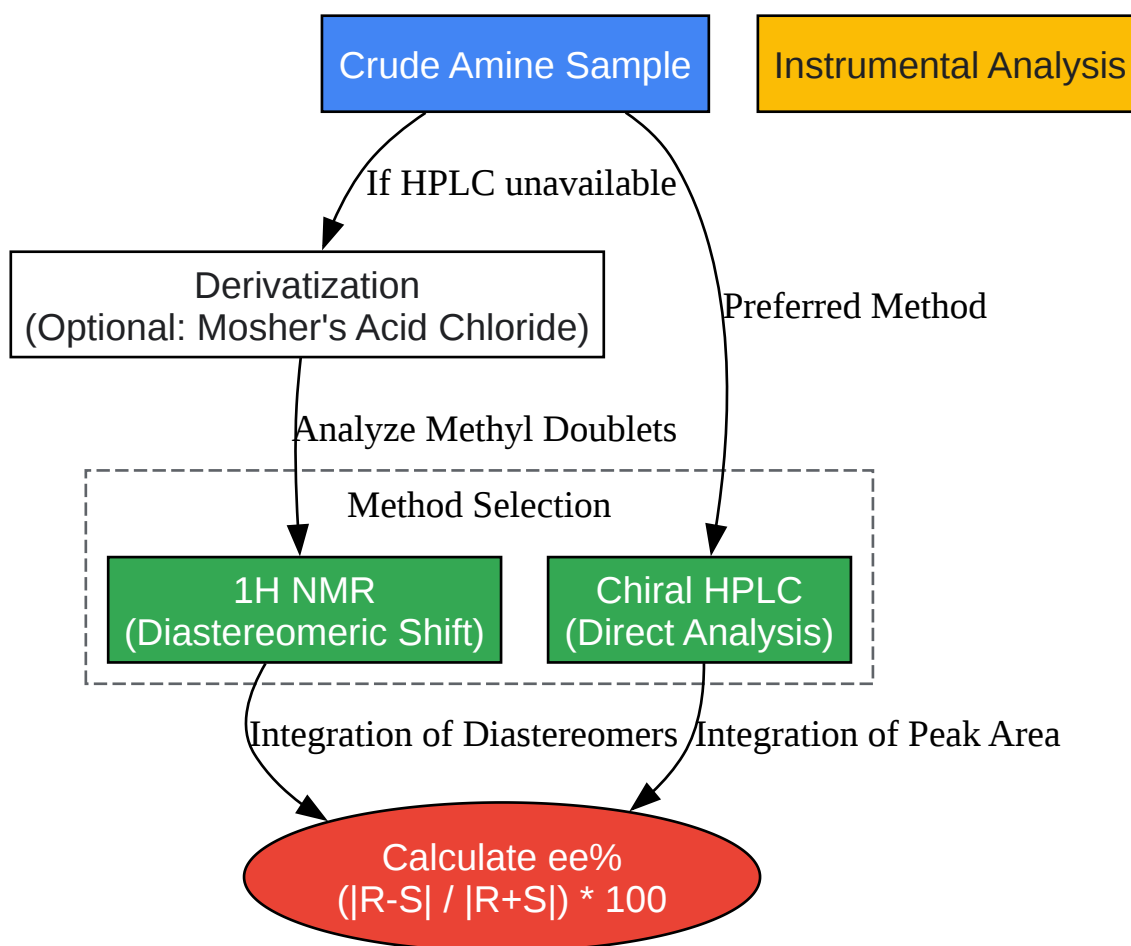
Chiral Analysis & Purity

Since the biological activity is often enantiomer-specific (typically the S-isomer), validating optical purity is mandatory.

Protocol: Chiral HPLC Method

- Column: Chiralcel OD-H or AD-H (Polysaccharide based).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Result: Baseline separation of enantiomers. The S-isomer typically elutes second on OD-H columns, but standards must be used for confirmation.

Workflow: Enantiomeric Excess Determination



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Figure 2: Decision tree for determining the enantiomeric excess (ee%) of the synthesized amine.

Experimental Synthesis (Context for Analysis)

To contextualize the impurities (e.g., residual ketone), the standard synthesis route is Reductive Amination.

- Precursor: 3,4-Difluoroacetophenone.^{[1][2][3][4][5]}
- Reagents: Ammonium acetate (), Sodium cyanoborohydride (), Methanol.

- Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.
- Key Impurity: 1-(3,4-difluorophenyl)ethanol (from direct reduction of ketone). This can be detected by a quartet at

ppm in

¹H NMR (shifted downfield from the amine methine).

References

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